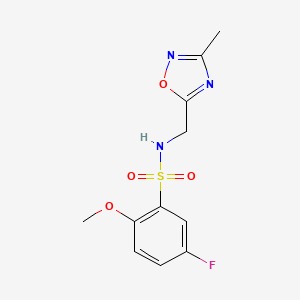

5-fluoro-2-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

5-fluoro-2-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3O4S/c1-7-14-11(19-15-7)6-13-20(16,17)10-5-8(12)3-4-9(10)18-2/h3-5,13H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVXLKKSKIKVNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNS(=O)(=O)C2=C(C=CC(=C2)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Fluorination: Introduction of the fluorine atom at the 5-position of the benzene ring.

Methoxylation: Introduction of the methoxy group at the 2-position.

Formation of the Oxadiazole Ring: This involves the cyclization of appropriate precursors to form the 1,2,4-oxadiazole ring.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the oxadiazole ring or the sulfonamide group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene ring or the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the benzene or oxadiazole rings.

Scientific Research Applications

5-fluoro-2-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent due to its sulfonamide structure.

Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition can disrupt the synthesis of folic acid, which is essential for the growth and replication of bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

5-Bromo-2-Methoxy-N-(3-Methyl-6-Hydroxy-1,2-Benzoxazol-5-yl)Benzenesulfonamide (8PU)

- Structural Differences : Bromine replaces fluorine at position 5; the oxadiazole is replaced by a benzoxazole ring with a hydroxyl group.

- Impact: Bromine’s larger atomic radius may increase steric hindrance, reducing binding affinity compared to fluorine.

N-(2-(3-Cyclopropyl-5-Oxo-4-Phenyl-4,5-Dihydro-1H-1,2,4-Triazol-1-yl)Ethyl)-5-Fluoro-2-Methoxybenzenesulfonamide

- Structural Differences : The oxadiazole is replaced by a triazole ring fused with cyclopropyl and phenyl groups.

- Impact: The triazole’s planar structure and phenyl group increase molecular weight (432.5 vs. The cyclopropyl group may enhance metabolic stability but introduce steric challenges .

Variations in the Heterocyclic Core

2-Bromo-5-Methoxy-N-[(3-Methyl-1,2,4-Oxadiazol-5-yl)Methyl]Benzamide

- Structural Differences : The sulfonamide group is replaced by a benzamide.

- Impact : Loss of the sulfonamide’s strong hydrogen-bonding capacity may reduce target affinity. The molecular weight (326.15) is lower, suggesting improved permeability but reduced solubility .

BTRX-335140

- Structural Differences: Incorporates a quinoline scaffold with a piperidine group and the 3-methyl-1,2,4-oxadiazole moiety.

- Impact: The quinoline core enhances aromatic stacking interactions, while the piperidine improves solubility. The oxadiazole’s role here shifts from a sulfonamide linker to a structural component in a larger pharmacophore .

Functional Group Modifications

N-(3-Chloro-4-Fluorophenyl)-N'-Hydroxy-2-(((3-Methyl-1,2,4-Oxadiazol-5-yl)Methyl)Amino)-1H-Imidazo[4,5-b]Pyridine-7-Carboximidamide

- Structural Differences : The sulfonamide is replaced by a carboximidamide group attached to an imidazopyridine core.

- Impact : The carboximidamide introduces additional basicity, which may alter binding kinetics. The imidazopyridine scaffold could enhance interactions with hydrophobic binding pockets .

Key Physicochemical Properties

Biological Activity

5-Fluoro-2-methoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is characterized by the presence of a sulfonamide group, a fluorine atom, and a methoxy group. These functional groups are thought to contribute to its biological activity.

The compound's mechanism of action is primarily associated with its ability to inhibit cell proliferation and induce apoptosis in cancer cells. Initial studies suggest that it may interfere with nucleic acid synthesis pathways, similar to other sulfonamide derivatives. For instance, related compounds have shown potent inhibition against L1210 mouse leukemia cells with IC50 values in the nanomolar range .

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| L1210 Mouse Leukemia | <1 | |

| A549 Lung Cancer | 2.5 | |

| MCF7 Breast Cancer | 3.0 | |

| HeLa Cervical Cancer | 1.8 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been tested for antimicrobial activity. Preliminary results indicate moderate efficacy against both Gram-positive and Gram-negative bacteria:

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Pseudomonas aeruginosa | 25 |

Case Studies

- Study on Anticancer Efficacy : A study conducted on L1210 leukemia cells demonstrated that treatment with the compound resulted in significant inhibition of cell growth. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent .

- Antimicrobial Testing : Another study assessed the antimicrobial properties of various derivatives of benzenesulfonamide, including our compound of interest. The results showed promising antibacterial activity against S. aureus and E. coli, suggesting its potential use as an antibacterial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- The fluorine atom enhances lipophilicity and may improve membrane permeability.

- The methoxy group is believed to contribute to increased binding affinity for biological targets.

- The oxadiazole moiety has been linked with enhanced anticancer activity due to its ability to interact with nucleic acids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.